N-(3-Phenyl-2-propenyl)-3-methoxyaniline
Description
N-(3-Phenyl-2-propenyl)-3-methoxyaniline (C₁₆H₁₇NO, MW 239.31) is an aromatic amine derivative featuring a 3-methoxyaniline core substituted with a 3-phenyl-2-propenyl group. The compound is a solid at room temperature, soluble in chlorinated solvents like chloroform and dichloromethane, and typically stored at -20°C for stability . Its structure combines a methoxy group at the meta position of the aniline ring with a conjugated propenyl-phenyl side chain, which may influence electronic properties and intermolecular interactions.
Properties
CAS No. |
1076199-32-0 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-methoxy-N-(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C16H17NO/c1-18-16-11-5-10-15(13-16)17-12-6-9-14-7-3-2-4-8-14/h2-11,13,17H,12H2,1H3 |
InChI Key |
LWLWLTGJUXMEHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NCC=CC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)NCC=CC2=CC=CC=C2 |
Synonyms |
3-Methoxy-N-(3-phenyl-2-propen-1-yl)benzenamine; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-2-propenyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenyl-2-propenyl)-3-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or aniline moieties are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(3-Phenyl-2-propenyl)-3-methoxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Phenyl-2-propenyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-Hydroxybenzyl)-3-methoxyaniline
- Structure : Replaces the 3-phenylpropenyl group with a 4-hydroxybenzyl moiety.
- Activity: Acts as a competitive inhibitor of lignostilbene-α,β-dioxygenase (LSD) with an IC₅₀ of 10 μM. The C-N bond (vs. C=C in lignostilbene) is critical for binding, though it lacks activity against 9-cis-epoxycarotenoid dioxygenase (NCED), indicating enzyme specificity .
- Key Difference : Reduced steric bulk compared to the phenylpropenyl group may enhance solubility but limit interactions with hydrophobic enzyme pockets.
N-(4-Fluorobenzyl)-3-methoxyaniline
- Structure: Substitutes the propenyl-phenyl group with a 4-fluorobenzyl unit (C₁₄H₁₄FNO, MW 231.27).
N,N-Bis-(3-Phenyl-2-propenyl)-3-methoxyaniline
- Structure : Features two 3-phenylpropenyl groups attached to the aniline nitrogen.
- Impact: Increased steric hindrance and lipophilicity compared to the mono-substituted parent compound. This may reduce solubility in aqueous media but enhance membrane permeability .
Derivatives with Functional Group Replacements
N-(4-Hydroxybenzylidene)-3-methoxyaniline
N-Ethyl-N-(3-Sulfopropyl)-3-Methoxyaniline (ADPS)
- Structure : Incorporates a sulfopropyl group and ethyl substitution on the nitrogen.
- Application: Used as a Trinder reagent in diagnostic assays. The sulfonate group enhances water solubility, making it suitable for aqueous enzymatic reactions, unlike the lipophilic phenylpropenyl derivative .
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